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Gemcitabine 5'-diphosphate - 116371-66-5

Gemcitabine 5'-diphosphate

Catalog Number: EVT-3203873
CAS Number: 116371-66-5
Molecular Formula: C9H13F2N3O10P2
Molecular Weight: 423.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemcitabine diphosphate belongs to the class of organic compounds known as organic pyrophosphates. These are organic compounds containing the pyrophosphate oxoanion, with the structure OP([O-])(=O)OP(O)([O-])=O. Gemcitabine diphosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Gemcitabine diphosphate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, gemcitabine diphosphate is primarily located in the cytoplasm. Gemcitabine diphosphate participates in a number of enzymatic reactions. In particular, Gemcitabine diphosphate can be biosynthesized from gemcitabine monophosphate through the action of the enzyme UMP-CMP kinase. In addition, Gemcitabine diphosphate can be converted into gemcitabine triphosphate through its interaction with the enzyme nucleoside diphosphate kinase a. In humans, gemcitabine diphosphate is involved in the gemcitabine metabolism pathway and the gemcitabine action pathway.
Source and Classification

Gemcitabine is derived from deoxycytidine and is classified as a nucleoside analog. It undergoes metabolic conversion primarily through the action of deoxycytidine kinase, which phosphorylates it to form gemcitabine monophosphate, followed by further phosphorylation to gemcitabine diphosphate and gemcitabine triphosphate. These metabolites are responsible for its cytotoxic effects against cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of gemcitabine diphosphate occurs through a series of phosphorylation reactions. Initially, gemcitabine is taken up by cells via nucleoside transporters and is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This monophosphate is then converted into gemcitabine diphosphate through the action of UMP/CMP kinase. The final step involves the conversion of gemcitabine diphosphate to gemcitabine triphosphate by nucleoside-diphosphate kinase .

Molecular Structure Analysis

Structure and Data

Gemcitabine diphosphate has a complex molecular structure characterized by its phosphate groups that are essential for its function. The molecular formula for gemcitabine diphosphate is C₉H₁₄N₃O₈P₂F₂, with a molecular weight of approximately 503.14 g/mol. The presence of two phosphate groups distinguishes it from its monophosphate counterpart and contributes to its ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Gemcitabine diphosphate primarily functions as an inhibitor of ribonucleotide reductase, thereby reducing the pool of deoxyribonucleotide triphosphates needed for DNA synthesis. This inhibition leads to decreased levels of deoxycytidine triphosphate, enhancing the incorporation of gemcitabine triphosphate into DNA strands. This mechanism results in "masked chain termination," where DNA synthesis is halted due to the presence of gemcitabine triphosphate in the DNA chain .

Mechanism of Action

Process and Data

The mechanism of action for gemcitabine diphosphate involves several key processes:

  1. Inhibition of Ribonucleotide Reductase: By inhibiting this enzyme, gemcitabine diphosphate decreases the availability of deoxyribonucleotides necessary for DNA replication.
  2. Incorporation into DNA: Gemcitabine triphosphate competes with natural nucleotides for incorporation into DNA during replication.
  3. Induction of Apoptosis: The incorporation leads to errors in DNA replication, triggering apoptotic pathways in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 503.14 g/mol
  • Appearance: Typically a colorless to slightly yellow solution.
  • pH: Approximately 7.5 ± 0.5.
  • Solubility: Soluble in water, making it suitable for intravenous administration.
  • Spectroscopic Properties: Maximum absorbance at 271 nm with an extinction coefficient (ε) of 9.1 L mmol⁻¹ cm⁻¹ at pH 7.5 .
Applications

Scientific Uses

Gemcitabine diphosphate has several important applications in cancer therapy:

  1. Cancer Treatment: It is primarily used in the treatment regimens for pancreatic ductal adenocarcinoma and other solid tumors such as bladder, lung, breast, and ovarian cancers.
  2. Research Applications: It serves as a model compound in studies investigating nucleotide metabolism and mechanisms of drug resistance in cancer cells.
  3. Drug Development: Its role as an inhibitor of ribonucleotide reductase makes it a target for developing new therapeutic agents aimed at enhancing efficacy against resistant cancer types .
Metabolic Activation Pathways and Enzymatic Regulation

Intracellular Phosphorylation Cascade: Role of Deoxycytidine Kinase (DCK) in Rate-Limiting Monophosphorylation

Deoxycytidine kinase (DCK) catalyzes the initial and rate-limiting phosphorylation of gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP). This adenosine triphosphate (ATP)-dependent reaction commits the prodrug to metabolic activation. DCK exhibits narrow substrate specificity for deoxycytidine and its analogs, with a Km value of 1.2–3.5 μM for gemcitabine in human cell lines [2] [5]. Structural analyses reveal that DCK’s active site accommodates gemcitabine’s 2′,2′-difluorinated ribose moiety through hydrophobic interactions and hydrogen bonding with residues Glu53 and Asp133 [2].

Genetic polymorphisms in DCK significantly impact enzyme activity. Functional genomic studies of 240 human samples identified 28 DCK polymorphisms, with variant allozymes exhibiting 32–105% of wild-type activity (Table 1). For example, the Val24/Ser122 double variant reduces catalytic efficiency (kcat/Km) by 68% due to impaired substrate binding [2]. DCK protein expression also varies >20-fold in pancreatic tumors, correlating with dFdCDP accumulation (r = 0.89, P = 0.0004) and clinical response [5] [6].

Table 1: Functional Impact of DCK Genetic Variants on Gemcitabine Phosphorylation

Variant AllozymeRelative Activity (%)Apparent Km (μM)Catalytic Efficiency (% WT)
Wild Type1002.8 ± 0.4100
Arg104Gln87 ± 63.1 ± 0.592
Ala119Val74 ± 83.5 ± 0.670
Ser122Gly52 ± 76.2 ± 1.1*28*
Val24/Ser12232 ± 5*8.9 ± 1.4*12*

Data derived from COS-1 cell expression studies [2]; *P < 0.01 vs. wild type*

Kinase-Mediated Conversion to Active Metabolites: UMP/CMP Kinase (CMPK1) and Nucleoside-Diphosphate Kinase (NDPK/NME)

Gemcitabine monophosphate (dFdCMP) undergoes sequential phosphorylation by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK/NME) to form the pharmacologically active metabolites dFdCDP and dFdCTP. CMPK1 catalyzes the ATP-dependent conversion of dFdCMP to dFdCDP with a Km of 18–25 μM and Vmax of 4.7 nmol/min/mg in cytosolic fractions [5]. Unlike DCK, CMPK1 variants show minimal functional impact, with 78–112% wild-type activity across 28 polymorphisms [2].

NDPK (encoded by NME genes) utilizes ATP to phosphorylate dFdCDP to dFdCTP. The reaction proceeds via a ping-pong mechanism where a phosphohistidine intermediate (His118 in NME1) transfers phosphate to the diphosphate substrate. NDPK isoforms exhibit distinct subcellular localization: NME1/2 (cytosolic) and NME4 (mitochondrial). Cytosolic NDPK activity determines dFdCTP accumulation, with Km values of 40–60 μM for dFdCDP [5] [8]. Overexpression of NME1 in pancreatic cancer cells increases dFdCTP:dFdCDP ratios by 3.2-fold (P < 0.001), enhancing DNA incorporation [5].

Table 2: Enzymatic Parameters for dFdCDP and dFdCTP Synthesis

EnzymeGeneSubstrateKm (μM)Vmax (nmol/min/mg)Localization
CMPK1CMPK1dFdCMP18–254.7Cytosol
NDPKNME1dFdCDP40–6012.3Cytosol
NDPKNME2dFdCDP55–759.8Cytosol
NDPKNME4dFdCDP>1002.1Mitochondria

Kinetic data from recombinant human enzymes [5] [8]

Competing Inactivation Pathways: Deamination by Cytidine Deaminase (CDA) and Deoxycytidylate Deaminase (DCTD)

Gemcitabine inactivation occurs via hydrolytic deamination catalyzed by cytidine deaminase (CDA) and deoxycytidylate deaminase (DCTD). CDA converts dFdC to 2′,2′-difluorodeoxyuridine (dFdU) with high efficiency (kcat = 8.6 s−1; Km = 0.14 mM), accounting for >90% of systemic clearance [4] [5]. Hepatic CDA expression varies 30-fold among individuals, inversely correlating with dFdCDP area-under-curve (r = −0.73, P = 0.002) [4]. The CDA 79A>C (Lys27Gln) polymorphism reduces enzyme activity by 50%, increasing severe neutropenia risk (OR = 3.9; 95% CI: 1.6–9.8) [4].

DCTD deaminates dFdCMP to 2′,2′-difluorodeoxyuridine monophosphate (dFdUMP), bypassing dFdCDP formation. This enzyme is feedback-inhibited by dFdCTP (Ki = 0.8 μM), creating a "self-potentiation" mechanism where accumulating dFdCTP preserves dFdCMP pools [4] [5]. Tumoral DCTD overexpression in pancreatic adenocarcinoma reduces dFdCDP:dFdUMP ratios by 7.3-fold (P = 0.008), contributing to clinical resistance [6].

Table 3: Inactivation Enzymes and Their Impact on Gemcitabine Metabolism

EnzymeSubstrateProductKm (μM)InhibitorsTissue Variability
CDAdFdCdFdU140 ± 22TetrahydrouridineLiver: 30-fold
DCTDdFdCMPdFdUMP85 ± 15dFdCTP (Ki = 0.8 μM)Tumor: 12-fold

Data compiled from liver and tumor homogenate studies [4] [5] [6]

Kinetic Modeling of dFdCDP Accumulation: Substrate Specificity and Allosteric Modulation

Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models quantify dFdCDP accumulation using enzyme-kinetic equations. A consensus model incorporates:

  • Competitive inhibition of DCK by endogenous dCTP (Ki = 10 μM)
  • dFdCDP-mediated suppression of dCTP via ribonucleotide reductase (RNR) inhibition (IC50 = 0.2 μM)
  • Feedback inhibition of DCTD by dFdCTP

Simulations predict that 24-hour infusions increase dFdCDP exposure 6.8-fold compared to bolus dosing by sustaining dCTP depletion [1] [8]. The maximal dFdCDP accumulation rate (Vmax,acc) follows Michaelis-Menten kinetics:

$$V{\text{max,acc}} = \frac{V{\text{max}} \cdot [\text{dFdC}]}{Km \cdot (1 + \frac{[\text{dCTP}]}{Ki}) + [\text{dFdC}]}$$

Allosteric modulators of RNR dynamically regulate dFdCDP efficacy. ATP activates RNR (Ka = 0.5 mM), while dATP inhibits it (Ki = 0.03 mM). Systems pharmacology modeling in PANC-1 cells shows that dFdCDP efficacy correlates with the dATP:ATP ratio (r = 0.91), explaining schedule-dependent antitumor activity [8].

Table 4: Key Kinetic Constants Governing dFdCDP Accumulation

ParameterSymbolValueBiological Role
dCTP Ki for DCKKi,DCK10 μMCompetitive inhibition of dFdC phosphorylation
RNR IC50IC50,RNR0.2 μMdFdCDP potency for dNTP depletion
dFdCTP Ki for DCTDKi,DCTD0.8 μMFeedback inhibition of dFdCMP deamination
ATP Ka for RNRKa,RNR0.5 mMAllosteric activation of dNTP synthesis

Values derived from cell-based kinetic studies [1] [5] [8]

Properties

CAS Number

116371-66-5

Product Name

Gemcitabine 5'-diphosphate

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H13F2N3O10P2

Molecular Weight

423.16 g/mol

InChI

InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1

InChI Key

FRQISCZGNNXEMD-QPPQHZFASA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)(F)F

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